molecular formula C5H10ClNOS B12436161 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride

Cat. No.: B12436161
M. Wt: 167.66 g/mol
InChI Key: JBCMWVOOFXBLKR-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptane 2-oxide hydrochloride is a bicyclic compound with a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride typically involves the reaction of tritosylhydroxy-L-prolinol with thioacetate anion, followed by oxidation with sodium metaperiodate to yield the exo sulfoxide. This exo sulfoxide can then be converted to the endo product using ethyloxonium fluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10ClNOS

Molecular Weight

167.66 g/mol

IUPAC Name

2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H

InChI Key

JBCMWVOOFXBLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CS2=O.Cl

Origin of Product

United States

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